
2,5-Dibromo-4-methylpyridine
Overview
Description
2,5-Dibromo-4-methylpyridine: is an organic compound with the molecular formula C6H5Br2N . It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 5th positions, and a methyl group is substituted at the 4th position. This compound is known for its use in various chemical reactions and its applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromo-4-methylpyridine can be synthesized through several methods. One common method involves the bromination of 4-methylpyridine. The process typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve coupling reactions.
Major Products:
- Substitution reactions yield various substituted pyridines depending on the nucleophile used.
- Coupling reactions produce biaryl compounds and other complex structures .
Scientific Research Applications
Pharmaceutical Development
Synthesis of Pharmaceutical Agents
2,5-Dibromo-4-methylpyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of inhibitors for specific biological targets, such as the p38α MAP kinase. For instance, a study demonstrated that optimized synthetic routes starting from this compound led to the successful creation of potent inhibitors with improved yields compared to previous methods .
Case Study: Inhibitors for p38α MAP Kinase
- Objective : To synthesize pyridinylimidazole-type inhibitors.
- Method : The synthesis involved multiple steps starting from this compound.
- Results : The (S)-enantiomer exhibited two times more potency than the racemic mixture in inhibiting TNF-α release from human blood .
Agricultural Chemicals
Role in Agrochemical Synthesis
This compound is crucial in the formulation of agrochemicals, particularly herbicides and fungicides. Its bromine substituents enhance biological activity and selectivity against pests while minimizing environmental impact.
Table 1: Agrochemical Applications
Application Type | Compound Type | Functionality |
---|---|---|
Herbicides | Selective | Target specific weed species |
Fungicides | Broad-spectrum | Control fungal infections |
Material Science
Specialty Polymers and Resins
In material science, this compound is utilized in developing specialty polymers and resins. These materials are known for their enhanced durability and performance in coatings and adhesives.
Properties of Materials Developed
Property | Value |
---|---|
Thermal Stability | High |
Chemical Resistance | Excellent |
Mechanical Strength | Enhanced |
Analytical Chemistry
Reagent in Analytical Methods
The compound acts as a reagent in various analytical methods, aiding researchers in detecting and quantifying other chemical substances within complex mixtures. Its ability to form stable complexes with target analytes makes it a valuable tool in chemical analysis.
Organic Synthesis
Building Block for Diverse Compounds
As a building block in organic synthesis, this compound allows chemists to create a wide range of compounds with specific functionalities. Its reactivity facilitates the formation of complex molecular architectures that are essential for research and industrial applications.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-methylpyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
- 2,5-Dibromo-3-methylpyridine
- 2,4-Dibromo-6-methylpyridine
- 2,5-Dichloro-4-methylpyridine
Comparison: 2,5-Dibromo-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers different reactivity profiles in substitution and coupling reactions, making it valuable for specific synthetic applications .
Biological Activity
2,5-Dibromo-4-methylpyridine (C₆H₅Br₂N) is a heterocyclic compound characterized by a pyridine ring with two bromine atoms at positions 2 and 5 and a methyl group at position 4. Its unique structure suggests potential biological activity, particularly in the context of enzyme interactions and cellular processes. This article reviews the biochemical properties, mechanisms of action, and relevant research findings regarding the biological activity of this compound.
This compound exhibits significant biochemical properties that influence its interactions with biological macromolecules. Key aspects include:
- Enzyme Interactions : The compound has been shown to act as an inhibitor for various enzymes, modulating biochemical pathways. Its bromine atoms facilitate the formation of halogen bonds with amino acid residues in proteins, affecting enzyme activity and stability.
- Cellular Effects : This compound influences cell signaling pathways, gene expression, and metabolic processes. It can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
The biological activity of this compound is primarily attributed to its ability to inhibit enzyme activity. It binds to the active sites of enzymes, preventing substrate binding and subsequent catalytic reactions. This inhibition can lead to significant alterations in biochemical pathways and cellular functions.
Molecular Mechanisms
- Enzyme Inhibition : The compound's binding affinity to specific enzymes can disrupt normal metabolic processes.
- Gene Regulation : It may interact with transcription factors and other regulatory proteins, influencing gene expression patterns.
- Signal Transduction Modulation : By interacting with receptors involved in signal transduction, it can affect cellular responses to external stimuli.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Inhibition Studies : Research indicates that this compound can inhibit p38α MAP kinase activity, which is crucial in inflammatory responses. The (S)-enantiomer of related compounds showed enhanced potency compared to racemic mixtures .
- Cellular Impact : Long-term exposure studies demonstrated that sustained concentrations of this compound could lead to persistent changes in cellular processes, highlighting its potential as a bioactive agent in various biological systems.
Applications in Scientific Research
This compound serves multiple roles in scientific research:
- Synthesis Building Block : It is utilized as a precursor for synthesizing more complex organic molecules and biologically active compounds.
- Pharmaceutical Development : Its derivatives are explored for their potential therapeutic applications due to their interaction with biological targets.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Bromo-4-methylpyridine | C₆H₇BrN | Contains only one bromine atom |
2-Bromo-4-methylpyridine | C₆H₇BrN | Different position of bromine affecting reactivity |
2,6-Dibromo-4-methylpyridine | C₆H₅Br₂N | Bromines at positions 2 and 6 |
3,5-Dibromopyridine | C₆H₄Br₂N | Similar structure but different substitution pattern |
The specific substitution pattern of this compound influences its reactivity profile and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
2,5-dibromo-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJLJUAHQHXDGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370308 | |
Record name | 2,5-Dibromo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-26-0 | |
Record name | 2,5-Dibromo-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dibromo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromo-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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